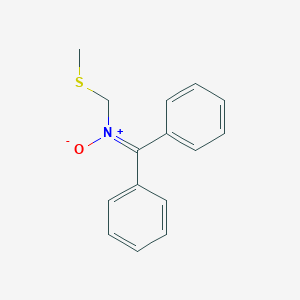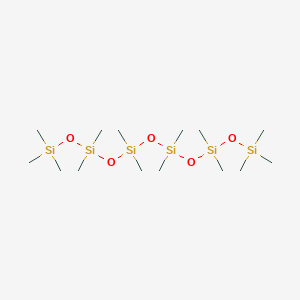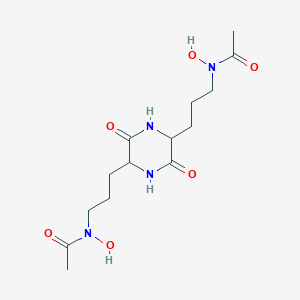
(1S,9aalpha)-Octahydro-1-methyl-2H-quinolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Lupinane is a quinolizidine alkaloid found in various species of the Lupinus genus. These alkaloids are known for their structural diversity and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,9aalpha)-Octahydro-1-methyl-2H-quinolizine typically involves the acylation of lupinine, a simple quinolizidine alkaloid. For instance, reactions with 3-phenylacrylic (cinnamoyl) and 5-[(3R)-dithiolan-3-yl]pentanoic (lipoic) acid chlorides in anhydrous benzene in the presence of triethylamine have been reported to yield O-acyl derivatives of lupinine .
Industrial Production Methods
Industrial production of this compound is less common and often involves extraction from lupine plants. The process includes successive soaking and cooking to reduce the content of toxic alkaloids, followed by purification steps to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Alpha-Lupinane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like bromine or chlorine are typical.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds, which can be further utilized in various applications .
Scientific Research Applications
Alpha-Lupinane has a wide range of applications in scientific research:
Chemistry: Used as a starting material for synthesizing other quinolizidine alkaloids.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of bioactive peptides and nutraceuticals
Mechanism of Action
Alpha-Lupinane exerts its effects through various molecular targets and pathways. For instance, it modulates inflammatory responses by inhibiting the expression of inducible nitric oxide synthase, nuclear factor-kappa B, and cyclooxygenase-2. This inhibition reduces inflammation and protects against tissue damage .
Comparison with Similar Compounds
Similar Compounds
Lupanine: Another quinolizidine alkaloid with similar pharmacological properties.
Sparteine: Known for its use in the synthesis of other alkaloids.
Lupinine: A precursor in the synthesis of (1S,9aalpha)-Octahydro-1-methyl-2H-quinolizine.
Uniqueness
Alpha-Lupinane is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets, making it particularly effective in certain pharmacological applications .
Properties
CAS No. |
18396-98-0 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(1S,9aS)-1-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C10H19N/c1-9-5-4-8-11-7-3-2-6-10(9)11/h9-10H,2-8H2,1H3/t9-,10-/m0/s1 |
InChI Key |
VZEGBIWAIFLVJH-UWVGGRQHSA-N |
SMILES |
CC1CCCN2C1CCCC2 |
Isomeric SMILES |
C[C@H]1CCCN2[C@H]1CCCC2 |
Canonical SMILES |
CC1CCCN2C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hydrogen-1-(3-sulphonatopropyl)-2-[2-[[1-(3-sulphonatopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]naphtho[1,2-d]thiazolium,sodium salt](/img/structure/B90751.png)


![3-[Benzyl(2-cyanoethyl)amino]propanenitrile](/img/structure/B90756.png)








![(1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one](/img/structure/B90774.png)

